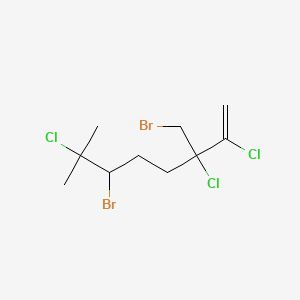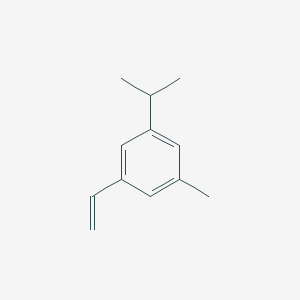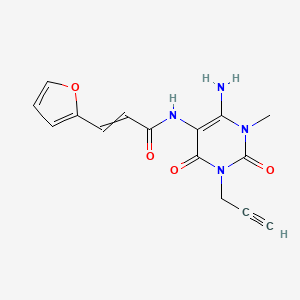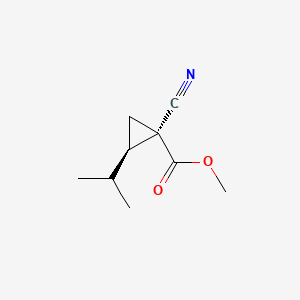
methyl (1R,2R)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,2R)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate is a chiral compound with significant interest in various fields of chemistry and industry. This compound features a cyclopropane ring, which is known for its high strain and reactivity, making it a valuable building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2R)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as rhodium or copper, to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
Methyl (1R,2R)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyano or ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
科学的研究の応用
Methyl (1R,2R)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is utilized in the production of agrochemicals and materials science.
作用機序
The mechanism of action of methyl (1R,2R)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes or receptors . These interactions can modulate biological processes and pathways, making the compound valuable in medicinal chemistry .
類似化合物との比較
Similar Compounds
- Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
- Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-oxabicyclo[3.2.1]octane-2-carboxylate
Uniqueness
Methyl (1R,2R)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate is unique due to its specific chiral configuration and the presence of both cyano and ester functional groups. These features contribute to its high reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
methyl (1R,2R)-1-cyano-2-propan-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-6(2)7-4-9(7,5-10)8(11)12-3/h6-7H,4H2,1-3H3/t7-,9+/m1/s1 |
InChIキー |
FYWPCWIURWMMFL-APPZFPTMSA-N |
異性体SMILES |
CC(C)[C@H]1C[C@@]1(C#N)C(=O)OC |
正規SMILES |
CC(C)C1CC1(C#N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)
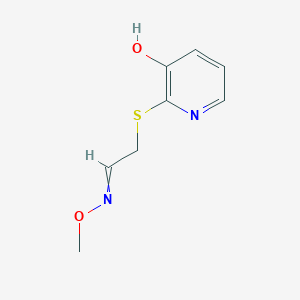
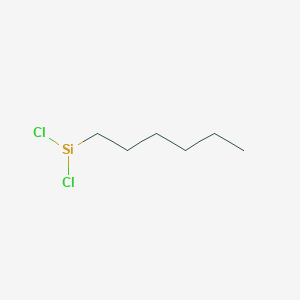
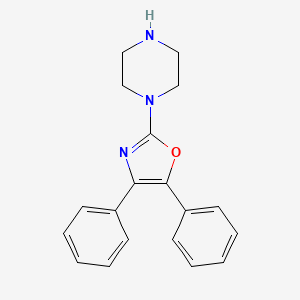
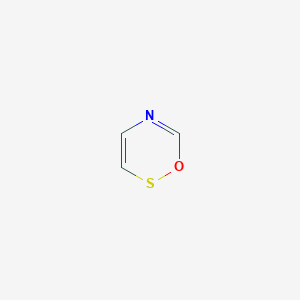
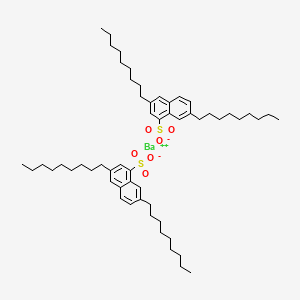
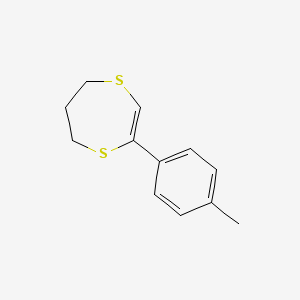
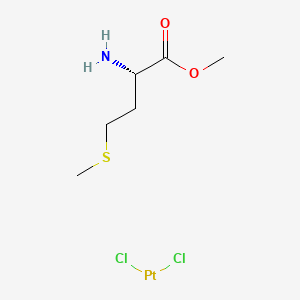
![(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13816911.png)
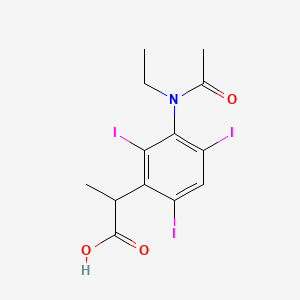
![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
